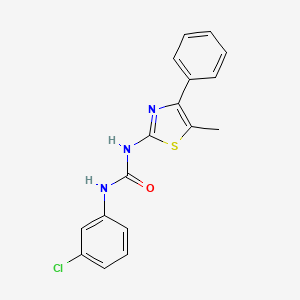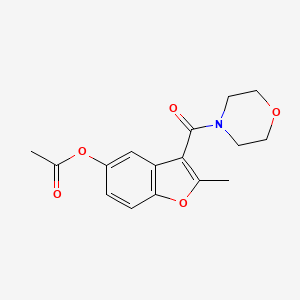![molecular formula C17H19FN2S B5863757 N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea (DFU) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DFU is a thiourea derivative that has been reported to possess anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory, antitumor, and antiviral effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, tumorigenesis, and viral replication. This compound has also been reported to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the production of inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). This compound has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has been reported to inhibit the replication of various viruses by interfering with viral entry, replication, and assembly.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been partially elucidated. This compound has been shown to be effective in various animal models of inflammatory diseases, cancer, and viral infections.
However, this compound also has some limitations for lab experiments. This compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. This compound has also been reported to have low solubility in water, which may limit its bioavailability in vivo.
Future Directions
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has several potential future directions for research. This compound could be further studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and viral infections. This compound could also be further studied for its mechanism of action and its interactions with various signaling pathways. This compound could be modified to improve its solubility and bioavailability in vivo. This compound could also be studied in combination with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea can be synthesized by reacting 2,3-dimethylaniline with 4-fluoroacetophenone in the presence of sodium hydride and then treating the resulting intermediate with thiourea. The reaction scheme for the synthesis of this compound is shown below:
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models of inflammatory diseases.
This compound has also been studied for its potential antitumor activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
This compound has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2S/c1-12-4-3-5-16(13(12)2)20-17(21)19-11-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPMFLRHBRBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)

![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)


![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)